Apaziquone

Catalog No.
S548893
CAS No.
114560-48-4
M.F
C15H16N2O4
M. Wt
288.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apaziquone

CAS Number

114560-48-4

Product Name

Apaziquone

IUPAC Name

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

InChI

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+

InChI Key

MXPOCMVWFLDDLZ-NSCUHMNNSA-N

SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO

Solubility

Soluble in DMSO, not in water

Synonyms

3-hydroxymethyl-5-aziridinyl-1-methyl-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol, 5-(azridin-1-yl)-3-(hydroxymethyl)-2-((1E)-3-hydroxyprop-1-enyl)-methyl-1H-indole-4,7-dione, apaziquone, E 09, E-09, EO 9, EO-9, EO9, NSC 382,459, NSC 382459, NSC-382459, Qapzola

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO

Isomeric SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO

Description

The exact mass of the compound Apaziquone is 288.11101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382459. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Indolequinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Apaziquone and Non-Muscle Invasive Bladder Cancer

Most research on apaziquone has focused on non-muscle invasive bladder cancer (NMIBC). NMIBC is a type of bladder cancer where tumors have not grown into the deeper muscle layers of the bladder wall. Apaziquone is delivered directly into the bladder through a process called intravesical instillation.

  • A phase II study showed that apaziquone was well-tolerated and resulted in encouraging recurrence rates in patients with high-risk NMIBC PubMed: .
  • Two large phase III trials investigated apaziquone for preventing recurrence of NMIBC after surgery to remove tumors. The trials did not meet their primary endpoints, but a subgroup analysis suggested that apaziquone might be more effective when instilled within a specific time window after surgery PubMed: .

Apaziquone and Other Cancers

There has also been some research on apaziquone for other cancers, including oral cancer. Studies suggest that apaziquone may be effective in killing oral cancer cells and shrinking tumors in mice . However, more research is needed to determine if apaziquone is safe and effective for treating other types of cancer in humans.

Apaziquone, also known by its developmental code names EO9 and Qapzola™, is a bioreductive prodrug with the chemical formula C₁₅H₁₆N₂O₄. It is classified as an indoloquinone and is structurally similar to Mitomycin C, a well-known anticancer agent. The compound is designed to be activated in hypoxic conditions, which are often found in tumor microenvironments, making it particularly effective against cancer cells that thrive under low oxygen levels .

Apaziquone's mechanism of action exploits the hypoxic environment of tumors. Inside hypoxic tumor cells, Apaziquone gets converted into active metabolites by reductases []. These metabolites then alkylate DNA, causing damage and ultimately leading to programmed cell death (apoptosis) of cancer cells [, ]. Additionally, Apaziquone might also possess radiosensitizing properties, making tumor cells more susceptible to radiation therapy [].

As Apaziquone is still under investigation, comprehensive data on its safety profile is not yet available. However, studies suggest that when administered directly into the bladder (intravesical route), Apaziquone and its metabolites are not detected in the bloodstream, potentially minimizing systemic side effects [].

The activation of apaziquone occurs through enzymatic reduction by intracellular reductases, which convert it into reactive metabolites capable of damaging DNA. This process primarily takes place in hypoxic tumor cells, where the concentration of these reductases is significantly higher than in normal cells. The mechanism involves the formation of alkylating agents that can covalently bind to DNA, leading to cell death through mechanisms such as apoptosis or necrosis .

The general reaction can be summarized as follows:

  • Reduction Reaction:
    ApaziquonereductasesActive Metabolites\text{Apaziquone}\xrightarrow{\text{reductases}}\text{Active Metabolites}
  • DNA Interaction:
    Active Metabolites+DNADNA Drug Adducts\text{Active Metabolites}+\text{DNA}\rightarrow \text{DNA Drug Adducts}

Apaziquone exhibits significant cytotoxicity towards various cancer cell lines, particularly those that are hypoxic. Its mechanism of action involves the formation of DNA cross-links, which impede replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis. Studies have shown that apaziquone can effectively reduce tumor growth in preclinical models, highlighting its potential as an anticancer therapeutic agent .

The synthesis of apaziquone involves several steps, starting from simpler organic compounds. The process typically includes:

  • Formation of the Indoloquinone Core: This step involves cyclization reactions that create the indoloquinone structure.
  • Functionalization: Introduction of functional groups that enhance the compound's bioreductive properties.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific synthetic pathways have been detailed in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity .

Apaziquone has been primarily investigated for its use in cancer therapy, particularly for superficial bladder cancer. Clinical trials have evaluated its efficacy and safety profile when administered intravesically (directly into the bladder). Its unique mechanism of action allows it to target tumor cells selectively while minimizing damage to surrounding healthy tissue . Additionally, ongoing research explores its potential use in combination therapies with other anticancer agents.

Studies on apaziquone have focused on its interactions with various biological systems. Key findings include:

  • Metabolism: Apaziquone is metabolized differently in human versus murine blood, indicating species-specific differences in pharmacokinetics .
  • Drug Interactions: Investigations into how apaziquone interacts with other chemotherapeutic agents are ongoing, aiming to identify synergistic effects that could enhance therapeutic outcomes.

These studies are crucial for understanding how apaziquone can be effectively integrated into existing treatment regimens.

Several compounds share structural and functional similarities with apaziquone. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
Mitomycin CBioreductive AntibioticDNA cross-linkingWell-established clinical use
DoxorubicinAnthracyclineTopoisomerase inhibitionBroad-spectrum anticancer activity
TirapazamineBioreductive ProdrugDNA damaging under hypoxic conditionsSelectively activated in hypoxia

While all these compounds exhibit anticancer properties through DNA interaction, apaziquone's specific activation under hypoxic conditions distinguishes it from others like Mitomycin C and Doxorubicin, which are effective under normoxic conditions as well.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

288.11100700 g/mol

Monoisotopic Mass

288.11100700 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H464ZO600O

Pharmacology

Apaziquone is an indolequinone bioreductive prodrug and analog of mitomycin C with potential antineoplastic and radiosensitization activities. Apaziquone is converted to active metabolites in hypoxic cells by intracellular reductases, which are present in greater amounts in hypoxic tumor cells. The active metabolites alkylate DNA, resulting in apoptotic cell death. This agent displays selectivity activity towards both hypoxic solid tumors, which exhibits higher expression of cytochrome P450 reductase, and well-oxygenated malignant cells that overexpress the bioreductive enzyme NQO1 (NAD(P)H: quinone oxidoreductase). Apaziquone may selectively sensitize hypoxic tumor cells to radiocytotoxicity.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

114560-48-4

Wikipedia

Apaziquone

Dates

Modify: 2023-08-15
1: Phillips RM, Hendriks HR, Peters GJ; EORTC-Pharmacology and Molecular Mechanism Group. EO9 (Apaziquone): from the clinic to the laboratory and back again. Br J Pharmacol. 2013 Jan;168(1):11-8. doi: 10.1111/j.1476-5381.2012.01996.x. Review. PubMed PMID: 22509926; PubMed Central PMCID: PMC3569998.
2: Hendricksen K, Cornel EB, de Reijke TM, Arentsen HC, Chawla S, Witjes JA. Phase 2 study of adjuvant intravesical instillations of apaziquone for high risk nonmuscle invasive bladder cancer. J Urol. 2012 Apr;187(4):1195-9. doi: 10.1016/j.juro.2011.11.101. Epub 2012 Feb 14. PubMed PMID: 22335860.
3: Yutkin V, Chin J. Apaziquone as an intravesical therapeutic agent for urothelial non-muscle-invasive bladder cancer. Expert Opin Investig Drugs. 2012 Feb;21(2):251-60. doi: 10.1517/13543784.2012.646081. Epub 2011 Dec 21. Review. PubMed PMID: 22188461.
4: Arentsen HC, Hendricksen K, Hulsbergen-van de Kaa CA, Reddy G, Oosterwijk E, Alfred Witjes J. The orthotopic Fischer/AY-27 rat bladder urothelial cell carcinoma model to test the efficacy of different apaziquone formulations. Urol Oncol. 2012 Jan-Feb;30(1):64-8. doi: 10.1016/j.urolonc.2009.10.002. Epub 2009 Nov 27. PubMed PMID: 19945311.
5: Jain A, Phillips RM, Scally AJ, Lenaz G, Beer M, Puri R. Response of multiple recurrent TaT1 bladder cancer to intravesical apaziquone (EO9): comparative analysis of tumor recurrence rates. Urology. 2009 May;73(5):1083-6. doi: 10.1016/j.urology.2007.12.062. Epub 2009 Feb 20. PubMed PMID: 19232688.
6: Hendricksen K, van der Heijden AG, Cornel EB, Vergunst H, de Reijke TM, van Boven E, Smits GA, Puri R, Gruijs S, Witjes JA. Two-year follow-up of the phase II marker lesion study of intravesical apaziquone for patients with non-muscle invasive bladder cancer. World J Urol. 2009 Jun;27(3):337-42. doi: 10.1007/s00345-009-0382-4. Epub 2009 Feb 13. PubMed PMID: 19214526; PubMed Central PMCID: PMC2694322.
7: Witjes JA, Kolli PS. Apaziquone for non-muscle invasive bladder cancer: a critical review. Expert Opin Investig Drugs. 2008 Jul;17(7):1085-96. doi: 10.1517/13543784.17.7.1085 . Review. PubMed PMID: 18549344.
8: Hendricksen K, Gleason D, Young JM, Saltzstein D, Gershman A, Lerner S, Witjes JA. Safety and side effects of immediate instillation of apaziquone following transurethral resection in patients with nonmuscle invasive bladder cancer. J Urol. 2008 Jul;180(1):116-20. doi: 10.1016/j.juro.2008.03.031. Epub 2008 May 15. PubMed PMID: 18485407.
9: Vainchtein LD, Rosing H, Mirejovsky D, Huynh V, Lenaz L, Schellens JH, Beijnen JH. Enhanced resolution triple-quadrupole mass spectrometry for ultra-sensitive and quantitative analysis of the investigational anticancer agent EO9 (apaziquone) and its metabolite EO5a in human and dog plasma to support (pre)-clinical studies of EOquin given intravesically. Rapid Commun Mass Spectrom. 2008;22(4):462-70. doi: 10.1002/rcm.3387. PubMed PMID: 18231986.
10: Vainchtein LD, Rosing H, Mirejovsky D, Huynh V, Lenaz L, Hillebrand MJ, Schellens JH, Beijnen JH. Quantitative analysis of EO9 (apaziquone) and its metabolite EO5a in human plasma by high-performance liquid chromatography under basic conditions coupled to electrospray tandem mass spectrometry. J Mass Spectrom. 2006 Oct;41(10):1268-76. PubMed PMID: 16981212.

Explore Compound Types